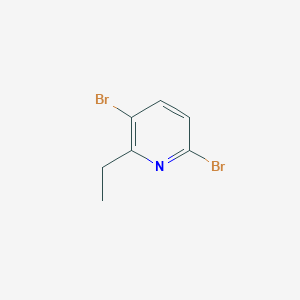

3,6-Dibromo-2-ethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-2-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJNJRHAJNBKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-82-8 | |

| Record name | 3,6-dibromo-2-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Dibromo 2 Methylpyridine and Analogues

Established Bromination Strategies for Pyridine (B92270) Systems

The introduction of bromine atoms onto the pyridine ring is influenced by the ring's inherent electron-deficient nature, which makes it less reactive towards electrophilic substitution compared to benzene. The presence and position of activating or deactivating groups, such as alkyl substituents, further direct the regioselectivity of bromination reactions.

Direct Bromination Approaches

Direct bromination involves the reaction of a pyridine derivative with a brominating agent to form a C-Br bond directly on the aromatic ring.

Catalyzed Bromination of Alkylpyridines (e.g., 2-Methylpyridine (B31789) Precursors)

The direct electrophilic bromination of pyridine and its alkyl derivatives, like 2-methylpyridine (2-picoline), is challenging and typically requires harsh conditions or catalysis to proceed efficiently. chempanda.com The electron-withdrawing nature of the nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions.

One established method involves the reaction of 2-methylpyridine with bromine in the presence of a Lewis acid catalyst, such as iron or aluminum chloride. nbinno.com This approach can lead to a mixture of products. For instance, the synthesis of 3,6-dibromo-2-methylpyridine (B1302955) can begin with the bromination of 2-methylpyridine to yield an intermediate like 2,6-dibromo-3-methylpyridine, which is subsequently treated with hydrobromic acid. nbinno.com Another synthetic route using a Lewis acid catalyst on 2-methylpyridine with liquid bromine results in a mixture of 3-bromo-2-methylpyridine (B185296) and 5-bromo-2-methylpyridine, which are difficult to separate due to their similar boiling points. patsnap.com

To overcome the low reactivity of the pyridine ring, reactions are often performed in fuming sulfuric acid (oleum). chempanda.comgoogle.com The highly acidic medium protonates the pyridine nitrogen, further deactivating the ring, but also facilitates the formation of a more potent brominating species. For example, heating pyridine with bromine in fuming sulfuric acid at 130°C can produce 3-bromopyridine. chempanda.com A patented process describes the bromination of 2,3-dimethylpyridine using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in 65% oleum (B3057394) at 105°C. google.com

Table 1: Examples of Catalyzed Direct Bromination of Alkylpyridines

| Precursor | Brominating Agent | Catalyst / Conditions | Product(s) |

| 2-Methylpyridine | Bromine | Iron or Aluminum Chloride | 2,6-Dibromo-3-methylpyridine |

| Pyridine | Bromine | Fuming sulfuric acid, 130°C | 3-Bromopyridine chempanda.com |

| 2,3-Dimethylpyridine | DBDMH | 65% Oleum, 105°C | Brominated 2,3-dimethylpyridine google.com |

| 2-Methylpyridine | Liquid Bromine | Lewis Acid | Mixture of 3-bromo-2-methylpyridine and 5-bromo-2-picoline patsnap.com |

Side-Chain Bromination via Radical Mechanisms (e.g., using N-Bromosuccinimide)

Side-chain bromination of alkylpyridines, particularly at the benzylic position of a methyl group, is typically achieved through a free-radical mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in a non-polar solvent like carbon tetrachloride (CCl4) in the presence of a radical initiator such as benzoyl peroxide (BPO) or light. cdnsciencepub.comdaneshyari.comresearchgate.net This method is known as the Wohl-Ziegler bromination. daneshyari.com

The reaction of NBS with methylpyridines can lead to mono-, di-, or even tri-bromination of the methyl group, depending on the stoichiometry and reaction conditions. cdnsciencepub.comdaneshyari.com For example, 2-methylpyridine reacts with NBS to yield a mixture of 2-(bromomethyl)pyridine (B1332372) and 2-(dibromomethyl)pyridine. cdnsciencepub.comdaneshyari.com

The reactivity of the methylpyridines towards NBS-mediated side-chain bromination follows the order: 4-methyl > 2-methyl > 3-methyl. cdnsciencepub.comdaneshyari.com Attempts to brominate the methyl group in 3-methylpyridine (B133936) under typical radical conditions have been reported to be unsuccessful, with nuclear bromination sometimes occurring instead. cdnsciencepub.comdaneshyari.com The choice of solvent can also influence the outcome, with polar solvents tending to favor electrophilic aromatic substitution on the ring rather than free-radical substitution on the side chain. scite.ai

Table 2: Side-Chain Bromination of Methylpyridines with N-Bromosuccinimide (NBS)

| Substrate | Conditions | Product(s) | Observations |

| 2-Methylpyridine | NBS, Benzoyl Peroxide, CCl4 | 2-(Bromomethyl)pyridine, 2-(Dibromomethyl)pyridine | Successful side-chain bromination. cdnsciencepub.comdaneshyari.com |

| 4-Methylpyridine | NBS, Benzoyl Peroxide, CCl4 | 4-(Tribromomethyl)pyridine hydrobromide | More reactive than the 2-methyl isomer; can lead to full bromination. cdnsciencepub.comdaneshyari.com |

| 3-Methylpyridine | NBS, Benzoyl Peroxide, CCl4 | No bromo compounds obtained | The methyl group is unreactive under these conditions. cdnsciencepub.comdaneshyari.com |

| 2-Amino-6-methylpyridine (acetyl protected) | NBS, Benzoyl Peroxide, CCl4 | Mixture of ring (1a) and side-chain (1b, 1c) brominated products | Competition between ring and side-chain bromination. researchgate.net |

Indirect Synthetic Routes via Functional Group Transformations

Indirect methods involve synthesizing bromopyridines from precursors that already contain other functional groups, which are then converted into a bromine atom. These routes can offer better regioselectivity compared to direct bromination.

Conversion from Hydroxymethylated Pyridines

Hydroxymethylpyridines, or pyridylmethanols, serve as versatile precursors for bromomethylpyridines. The hydroxyl group can be readily substituted by a bromine atom using standard halogenating agents. For instance, 2-(bromomethyl)pyridine can be prepared from its corresponding alcohol, pyridin-2-ylmethanol. daneshyari.com This transformation is typically accomplished using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). This route is advantageous as the hydroxymethyl precursor can often be synthesized with high regioselectivity. For example, 2-amino-5-bromo-3-(hydroxymethyl)pyridine (B29392) is a known compound synthesized from 2-amino-5-bromonicotinic acid, showcasing a stable hydroxymethylated pyridine that can potentially undergo further functionalization. chemicalbook.com

Diazotization and Bromination of Amino-Substituted Pyridines

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including bromine, onto an aromatic ring by replacing an amino group. researchgate.net This process involves the diazotization of a primary aromatic amine, such as an aminopyridine, followed by decomposition of the resulting diazonium salt with a bromide salt, typically copper(I) bromide (CuBr).

The reaction begins with the treatment of the aminopyridine with nitrous acid (HNO2) at low temperatures (0–5 °C). byjus.com The nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid, such as hydrobromic acid (HBr). orgsyn.orggoogle.com This forms a pyridine-diazonium salt. The subsequent addition of a solution of CuBr in HBr catalyzes the replacement of the diazonio group (-N2+) with a bromine atom, releasing nitrogen gas. organic-chemistry.org

This methodology is highly effective for the synthesis of various bromopyridines. For example, 2-bromopyridine (B144113) is efficiently synthesized from 2-aminopyridine (B139424) through this diazotization-bromination sequence. chempanda.comorgsyn.orggoogle.com Similarly, 2-methyl-3-bromopyridine can be prepared from 2-methyl-3-aminopyridine. patsnap.com The primary advantage of this route is the unambiguous placement of the bromine atom, dictated by the position of the starting amino group.

Table 3: Examples of Diazotization and Bromination of Amino-Substituted Pyridines

| Starting Material | Reagents | Product |

| 2-Aminopyridine | 1. NaNO2, HBr, 0°C2. CuBr | 2-Bromopyridine chempanda.comorgsyn.org |

| 3-Aminopyridine | Anhydrous diazotization followed by reaction with bromide source | 3-Bromopyridine google.com |

| 2-Methyl-3-aminopyridine | 1. Acid (to form salt)2. Bromine3. NaNO2 solution, -10 to 0°C | 2-Methyl-3-bromopyridine patsnap.com |

Development of Novel and Green Synthesis Approaches

The traditional synthesis of brominated pyridines often involves harsh reagents and conditions. In response to the growing demand for sustainable chemical processes, research has focused on the development of novel and greener synthetic approaches for compounds like 3,6-Dibromo-2-ethylpyridine (B6251211). These methods aim to improve safety, reduce waste, and enhance efficiency.

A key aspect of green chemistry is the use of safer and more manageable reagents. In the context of bromination, traditional agents like elemental bromine (Br₂) pose significant handling and safety risks. An alternative that has gained traction is the use of N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a derivative of hydantoin (B18101) often referred to by the trivial name "Dibromohein". DBDMH is a stable, crystalline solid that is easier and safer to handle than liquid bromine. connectchemicals.comwikipedia.org

The application of DBDMH for the bromination of pyridine derivatives has been explored, offering a more controlled and potentially greener route. google.com For the synthesis of a dibrominated 2-ethylpyridine (B127773), 2-ethylpyridine would be the starting material. The reaction with DBDMH would proceed under radical-generating conditions, which can be initiated by UV light or, more commonly, by the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). google.com This method avoids the use of highly corrosive and toxic elemental bromine, aligning with the principles of green chemistry.

Table 1: Comparison of Brominating Agents

| Brominating Agent | Formula | Physical State | Advantages | Disadvantages |

| Elemental Bromine | Br₂ | Liquid | High reactivity | Highly toxic, corrosive, difficult to handle |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easier to handle than Br₂ | Can lead to side reactions |

| Dibromohein (DBDMH) | C₅H₆Br₂N₂O₂ | Solid | Stable, safer to handle, efficient | Higher cost than Br₂ |

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste. For the bromination of 2-ethylpyridine to yield 3,6-Dibromo-2-ethylpyridine, several parameters can be controlled.

When using an alternative brominating agent like DBDMH, the molar ratio of the brominating agent to the pyridine substrate is a critical factor. To avoid the formation of polybrominated byproducts, it is often preferable to use the brominating agent in a stoichiometric or slightly sub-stoichiometric amount relative to the number of bromine atoms being introduced. google.com

The reaction is typically carried out in an inert organic solvent. The choice of solvent can influence the reaction rate and selectivity. Common solvents for such brominations include chlorobenzene, cyclohexane, and ethyl acetate. google.com The reaction temperature and time are also optimized to ensure complete conversion of the starting material while minimizing the degradation of the product. Typical reaction times can range from 30 minutes to several hours. google.com

Table 2: Illustrative Reaction Parameters for Bromination of a Pyridine Derivative

| Parameter | Condition | Rationale |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Safer and easier to handle alternative to Br₂ |

| Molar Ratio (DBDMH:Pyridine) | ~1.0 - 1.1 (for dibromination) | To control the degree of bromination and minimize byproducts |

| Solvent | Chlorobenzene | Provides a suitable reaction medium and boiling point |

| Initiator | Benzoyl Peroxide or AIBN | To initiate the radical bromination process |

| Temperature | 60-80 °C | To ensure a sufficient reaction rate without product degradation |

| Reaction Time | 1-4 hours | To allow for complete reaction |

Chemo- and Regioselective Synthesis of Dibrominated Pyridine Isomers

The synthesis of specific isomers of dibrominated pyridines requires a high degree of control over the reaction's regioselectivity. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the position of electrophilic substitution. The pyridine nitrogen atom is electron-withdrawing, deactivating the ring towards electrophilic attack, particularly at the 2-, 4-, and 6-positions.

For a 2-alkylpyridine like 2-ethylpyridine, direct electrophilic bromination tends to occur at the 3- and 5-positions, which are the most electron-rich. To achieve bromination at other positions, alternative strategies are often necessary. One common approach is the use of pyridine N-oxides. The N-oxide group is activating and directs electrophiles to the 2- and 4-positions. Subsequent removal of the N-oxide group can provide access to otherwise difficult-to-synthesize isomers. acs.org

The regioselective synthesis of specific dibrominated isomers of 2-ethylpyridine can be challenging due to the interplay of the directing effects of the ethyl group and the pyridine nitrogen. The ethyl group is a weak activating group and directs ortho- and para- to itself. However, the strong deactivating effect of the nitrogen atom dominates.

Recent advances in catalysis have provided new tools for achieving high regioselectivity in C-H functionalization reactions. For instance, transition-metal-catalyzed C-H activation can direct halogenation to specific positions through the use of directing groups. While not yet specifically reported for 3,6-dibromo-2-ethylpyridine, these methods represent a promising avenue for future synthetic strategies.

The development of synthetic methods that can selectively produce different isomers of dibrominated 2-ethylpyridine is of significant interest, as the biological and material properties of these compounds are often highly dependent on the substitution pattern.

Reactivity and Functionalization of 3,6 Dibromo 2 Methylpyridine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated pyridines, the regioselectivity of these reactions is a critical aspect, often governed by the electronic properties of the pyridine (B92270) ring and the specific position of the halogen atoms.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for creating C-C bonds. libretexts.orgyonedalabs.com In the context of substituted bromopyridines, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

Commonly employed catalytic systems for the Suzuki-Miyaura coupling of bromopyridines involve a palladium source, such as Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand, and a base like K₃PO₄ or K₂CO₃. nih.govnih.gov The reaction is typically carried out in a solvent mixture, often containing dioxane and water. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Component | Example Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand |

| Ligand | Phosphine-based (e.g., PPh₃, PCy₃) |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Boron Reagent | Arylboronic acids, Alkylboronic esters |

| Solvent | 1,4-Dioxane/Water, Toluene (B28343), DMF |

| Temperature | 80-100 °C |

This table presents generalized conditions for Suzuki-Miyaura reactions involving bromopyridine substrates and is for illustrative purposes.

Research on related compounds, such as 5-bromo-2-methylpyridin-3-amine, has demonstrated successful Suzuki coupling with various arylboronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system at temperatures between 85 °C and 95 °C. nih.govresearchgate.net

Sonogashira Coupling Methodologies

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. soton.ac.uk This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

The mechanism involves two interconnected catalytic cycles for palladium and copper. libretexts.org Typical conditions utilize a palladium(0) source, often generated in situ, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) (Et₃N), which also often serves as the solvent. soton.ac.ukscirp.org

Table 2: General Conditions for Sonogashira Coupling of Bromopyridines

| Component | Example Reagents/Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Alkyne | Terminal aryl and alkyl alkynes |

| Solvent | THF, DMF, Et₃N |

| Temperature | Room Temperature to 100 °C |

This table outlines typical conditions for Sonogashira reactions involving bromopyridine substrates and is for illustrative purposes.

Studies on 2-amino-3-bromopyridines have shown that these substrates react efficiently with a variety of terminal alkynes using a catalytic system of Pd(CF₃COO)₂, PPh₃, and CuI in DMF with Et₃N as the base at 100°C, affording the corresponding 2-amino-3-alkynylpyridines in high yields. scirp.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. libretexts.orgwikipedia.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product. libretexts.org The choice of ligand is crucial, with bulky, electron-rich phosphine ligands being particularly effective. Bidentate ligands like Xantphos and BINAP are commonly used. wikipedia.orgnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required. nih.gov

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination

| Component | Example Reagents/Conditions |

|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Xantphos, RuPhos, BrettPhos, BINAP |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |

| Amine | Primary and secondary alkyl and aryl amines |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

This table presents generalized conditions for Buchwald-Hartwig amination involving aryl bromide substrates and is for illustrative purposes.

The amination of 6-bromo- and 6-chloropurine (B14466) nucleosides has been successfully achieved using a Pd(OAc)₂/Xantphos catalyst system with Cs₂CO₃ as the base in toluene at 100 °C. nih.gov This demonstrates the applicability of the Buchwald-Hartwig reaction to complex, functionalized heterocyclic systems.

Investigation of Chemo- and Regioselectivity in Cross-Coupling Transformations

In dihalogenated pyridines, the relative reactivity of the halogen atoms is determined by their position relative to the ring nitrogen. Generally, halogens at the C2 and C6 positions (α-positions) are more reactive in palladium-catalyzed cross-couplings than those at the C3 or C5 positions (β-positions) or the C4 position (γ-position). nih.gov This enhanced reactivity is attributed to the electron-deficient nature of the α-carbons, which facilitates the initial oxidative addition step in the catalytic cycle. nih.gov

For 3,6-Dibromo-2-methylpyridine (B1302955), the bromine atom at the C6 position is α to the nitrogen, while the bromine at the C3 position is β. Consequently, selective mono-functionalization is expected to occur preferentially at the more activated C6 position. This allows for sequential cross-coupling strategies, where the C6 position is first substituted, followed by a second coupling at the C3 position. The choice of catalyst, ligand, and reaction conditions can be tuned to control the selectivity between mono- and di-substitution. researchgate.netwhiterose.ac.uk For instance, in the Suzuki coupling of 2,4-dibromopyridine, the regioselectivity can be influenced by the palladium-to-ligand ratio. acs.org

Nucleophilic Substitution Reactions

Exploration of Aryl and Alkyl Substitutions at Brominated Positions

Nucleophilic aromatic substitution (SₙAr) on pyridine rings is also highly dependent on the position of the leaving group. The reaction is generally facile at the electron-deficient C2, C4, and C6 positions. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov

In 3,6-Dibromo-2-methylpyridine, the bromine at the C6 position is activated towards SₙAr. Therefore, it can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines, often without the need for a metal catalyst, particularly if the reaction is conducted at elevated temperatures. The bromine at the C3 position is significantly less reactive towards SₙAr due to its location at an electron-rich position. This difference in reactivity allows for selective substitution at the C6 position. Successful SₙAr reactions have been reported for various bromopyridine derivatives with nucleophiles like amines and alcohols. nih.gov

Oxidation and Reduction Transformations

The methyl group at the 2-position of 3,6-dibromo-2-methylpyridine is susceptible to oxidation, providing a pathway to introduce various functional groups such as aldehydes, alcohols, and ketones. The selective oxidation of this alkyl substituent is a valuable transformation in the synthesis of more complex molecules.

One notable example of the synthetic utility of 3,6-dibromo-2-methylpyridine is its use as a starting material in a four-step synthesis of a key fragment of the anti-HIV drug lenacapavir. In this synthesis, the methyl group is elaborated, and a subsequent oxidation step is crucial for the formation of the target ketone. Specifically, a secondary alcohol intermediate is oxidized to the desired ketone using catalytic TEMPO and sodium hypochlorite (B82951) (NaClO) as the terminal oxidant.

Oxidation of a Secondary Alcohol to a Ketone:

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| Secondary alcohol derived from 3,6-dibromo-2-methylpyridine | TEMPO (catalytic), NaClO | Ketone fragment of lenacapavir | High | Not explicitly found for 3,6-dibromo-2-methylpyridine, but part of a multi-step synthesis. |

Manganese dioxide (MnO₂) is another mild oxidizing agent often used for the selective oxidation of benzylic and allylic alcohols to the corresponding aldehydes or ketones. researchgate.net

The bromine atoms on the pyridine ring of 3,6-dibromo-2-methylpyridine can be selectively removed through reductive debromination. This reaction is a useful tool for the synthesis of monobrominated or fully debrominated pyridine derivatives, providing access to a wider range of substituted pyridines.

Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl halides. nih.gov This technique typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or a hydrogen donor like formic acid or its salts. The reaction conditions can often be tuned to achieve selective monodebromination or complete debromination.

General Reaction for Catalytic Hydrogenation:

While specific examples detailing the reductive debromination of 3,6-dibromo-2-methylpyridine were not found in the provided search results, the catalytic hydrogenation of other brominated aromatic compounds is a well-established and reliable method. nih.gov

Other methods for reductive dehalogenation that could potentially be applied to 3,6-dibromo-2-methylpyridine include the use of metal-based reducing agents, such as zinc or tin in the presence of an acid, or radical-based debromination methods. researchgate.net

| Substrate | Reagent/Catalyst | Product | Notes |

| 3,6-Dibromo-2-methylpyridine | Pd/C, H₂ | 3-Bromo-2-methylpyridine (B185296) or 2-Methylpyridine (B31789) | Plausible based on general reactivity. |

| 3,6-Dibromo-2-methylpyridine | Zn, H⁺ | 3-Bromo-2-methylpyridine or 2-Methylpyridine | Plausible based on general reactivity. |

Cyclization and Annulation Reactions Involving the Dibromo-Pyridine Core

The two bromine atoms in 3,6-dibromo-2-methylpyridine provide two reactive sites for the construction of fused ring systems through cyclization and annulation reactions. These transformations are often facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. libretexts.orgnih.govnbinno.com

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.orgnih.govtcichemicals.comresearchgate.net This reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 3,6-dibromo-2-methylpyridine, a di-organoboron reagent could be used to form a new ring fused to the pyridine core.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govprinceton.edu Intramolecular Heck reactions are particularly useful for the synthesis of cyclic compounds. A substrate derived from 3,6-dibromo-2-methylpyridine containing an appropriately positioned alkene could undergo an intramolecular Heck reaction to form a fused ring system.

Sonogashira Coupling: The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.orgpitt.edursc.org This reaction is widely used to form carbon-carbon triple bonds and can be employed in the synthesis of cyclic structures. For instance, a molecule containing two terminal alkyne groups could react with 3,6-dibromo-2-methylpyridine in a tandem Sonogashira coupling to form a macrocycle or a fused aromatic system after subsequent cyclization. A study on the Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrates the feasibility of such transformations on polyhalogenated pyridines. rsc.org

Examples of Potential Cyclization/Annulation Reactions:

| Reaction Type | Reactants | Potential Product |

| Intramolecular Suzuki Coupling | A derivative of 3,6-dibromo-2-methylpyridine with two boronic ester groups | Fused bicyclic pyridine derivative |

| Intramolecular Heck Reaction | A derivative of 3,6-dibromo-2-methylpyridine with two vinyl groups | Fused tricyclic pyridine derivative |

| Tandem Sonogashira Coupling | 3,6-Dibromo-2-methylpyridine and a dialkyne | Annulated pyridine derivative |

While specific examples of these cyclization and annulation reactions starting directly from 3,6-dibromo-2-methylpyridine were not explicitly detailed in the provided search results, the general applicability of these powerful synthetic methods to dihalo-aromatic compounds strongly suggests their feasibility for the construction of novel heterocyclic systems based on the 3,6-dibromo-2-methylpyridine core.

Advanced Applications of 3,6 Dibromo 2 Methylpyridine in Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of two halogen atoms on the pyridine (B92270) ring allows 3,6-Dibromo-2-methylpyridine (B1302955) to serve as a scaffold in numerous cross-coupling reactions. Chemists can selectively functionalize one bromo position while leaving the other intact for a subsequent transformation, a key strategy in the convergent synthesis of elaborate molecules. This reactivity is fundamental to its role in producing a wide range of biologically active compounds and agrochemicals.

Pyridine-containing compounds are a cornerstone of medicinal chemistry, with the pyridine ring being a key feature in many established drugs. The development of efficient methods to synthesize and functionalize pyridine derivatives is crucial for discovering new therapeutic agents. Polyfunctionalized pyridines are of high demand as they form the basis for a wide range of bioactive molecules. 3,6-Dibromo-2-methylpyridine serves as an ideal starting point for creating libraries of complex pyridine derivatives for biological screening, leveraging its capacity for diversification through well-established chemical reactions.

A significant application of 3,6-Dibromo-2-methylpyridine is its use as a starting material in the synthesis of Lenacapavir, a potent, long-acting anti-HIV drug. The compound is used to construct a central, highly functionalized fragment of the drug molecule. The synthesis showcases the utility of the dibrominated pyridine structure, where each component of the starting material is strategically modified.

The process begins with the transformation of the methyl group on 3,6-Dibromo-2-methylpyridine into an aldehyde. This aldehyde then undergoes a 1,2-addition with an organozinc reagent, followed by oxidation to form a key ketone intermediate. From this central ketone fragment, the two bromine atoms are sequentially replaced using palladium-catalyzed cross-coupling reactions. A Sonogashira coupling is typically performed at the more reactive 6-position, followed by a Suzuki-Miyaura coupling at the 3-position to introduce the remaining complex fragments of the final drug molecule. This multi-step synthesis highlights the compound's role as a critical linchpin in the assembly of a complex, next-generation pharmaceutical.

Table 1: Synthesis of a Key Lenacapavir Intermediate from 3,6-Dibromo-2-methylpyridine

| Step | Starting Material | Key Reagents/Reaction Type | Intermediate/Product |

| 1 | 3,6-Dibromo-2-methylpyridine | Oximation, then Hydrolysis | 3,6-Dibromopicolinaldehyde |

| 2 | 3,6-Dibromopicolinaldehyde | Organozinc Halide / 1,2-Addition | Secondary Alcohol |

| 3 | Secondary Alcohol | TEMPO / NaClO / Oxidation | Ketone Intermediate |

| 4 | Ketone Intermediate | Alkyne / Sonogashira Coupling (at C6-Br) | Alkyne-substituted Pyridine |

| 5 | Alkyne-substituted Pyridine | Boronic Ester / Suzuki Coupling (at C3-Br) | Core structure of Lenacapavir |

In addition to its role in pharmaceuticals, 3,6-Dibromo-2-methylpyridine is a valuable intermediate in the production of agrochemicals, including pesticides. nbinno.com The compound's reactive sites allow for the attachment of various functional groups known to impart pesticidal activity. Furthermore, 3,6-Dibromo-2-methylpyridine itself has been noted for its use as a biocide, demonstrating effectiveness against a wide spectrum of microorganisms such as bacteria, fungi, and algae. nbinno.com This property makes it and its derivatives useful in formulations for wood preservation and in treating cooling water systems to prevent fouling and corrosion. nbinno.com

Applications in Material Science

The ability of 3,6-Dibromo-2-methylpyridine to undergo sequential cross-coupling reactions also makes it a valuable monomer for the synthesis of advanced materials. The two bromine atoms provide reactive handles for polymerization, enabling the creation of novel polymers with tailored electronic and physical properties.

Dihalogenated aromatic compounds are common building blocks for creating polymers through cross-coupling polycondensation reactions, such as Stille or Suzuki coupling. mdpi.com 3,6-Dibromo-2-methylpyridine can act as a monomer in such reactions to form novel pyridine-containing polymers. scilit.com These polymers can exhibit unique properties, such as thermal stability and specific electronic characteristics, conferred by the inclusion of the pyridine moiety in the polymer backbone. Research into dihalopyridine-based coordination polymers has shown that such molecules can form one-dimensional polymer chains linked through metal ions. researchgate.net Additionally, the biocidal properties of 3,6-Dibromo-2-methylpyridine lend to its use in the formulation of specialized paints and coatings, where it helps prevent the growth of microorganisms that could cause discoloration or decay. nbinno.com

The development of fluorescent materials is a significant area of material science, with applications in sensing, imaging, and organic electronics. These materials often rely on extended π-conjugated systems that can absorb and emit light. The structure of 3,6-Dibromo-2-methylpyridine makes it a suitable precursor for building these complex conjugated molecules. Through sequential palladium-catalyzed cross-coupling reactions, aromatic and heteroaromatic groups can be attached at the C3 and C6 positions. This step-wise construction allows for the synthesis of well-defined oligomers and polymers with extended conjugation, which is a prerequisite for fluorescence. While specific fluorescent dyes based on this exact starting material are not widely documented, the chemical principles underlying the synthesis of fluorescent materials strongly support its potential in this field.

Utility in Liquid Crystal Display (LCD) Production

There is no information available in the search results regarding the use of 3,6-Dibromo-2-ethylpyridine (B6251211) in the manufacturing or development of Liquid Crystal Displays (LCDs).

Spectroscopic and Computational Analysis in Dibromopyridine Research

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods form the cornerstone of chemical analysis, offering non-destructive ways to probe molecular structures and monitor the progress of chemical reactions. For substituted pyridines, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are routinely employed to provide a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the exact substitution pattern on the pyridine (B92270) ring can be determined.

For 3,6-Dibromo-2-ethylpyridine (B6251211), the ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and signals corresponding to the ethyl group (a quartet and a triplet). The ¹³C NMR spectrum would reveal six unique carbon signals, with the carbons bonded to bromine atoms showing characteristic shifts. While specific experimental data for 3,6-Dibromo-2-ethylpyridine is not widely published, predictions based on established substituent effects can be made. acs.orguobasrah.edu.iq The electronegative bromine atoms and the nitrogen atom in the pyridine ring significantly influence the chemical shifts of adjacent carbon and hydrogen atoms. testbook.com

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment, which is vital in mechanistic studies of pyridine functionalization. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,6-Dibromo-2-ethylpyridine

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| H-4 | ~7.5 - 7.7 | - | Doublet |

| H-5 | ~7.3 - 7.5 | - | Doublet |

| C-2 | - | ~160 - 165 | Singlet |

| C-3 | - | ~125 - 130 | Singlet |

| C-4 | - | ~140 - 145 | Singlet |

| C-5 | - | ~128 - 133 | Singlet |

| C-6 | - | ~115 - 120 | Singlet |

| -CH₂- | ~2.8 - 3.0 | ~25 - 30 | Quartet |

| -CH₃ | ~1.2 - 1.4 | ~12 - 15 | Triplet |

Note: These are estimated values based on general substituent effects in pyridine rings and may differ from experimental data. Predictions are based on computational models and data from similar structures. testbook.comnih.gov

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of halogens.

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 natural abundance. libretexts.org Consequently, a molecule containing one bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks. For a compound like 3,6-Dibromo-2-ethylpyridine, which contains two bromine atoms, the mass spectrum will display a distinctive cluster of peaks for the molecular ion at M, M+2, and M+4 with a characteristic intensity ratio of approximately 1:2:1. docbrown.infoyoutube.com This pattern provides definitive evidence for the presence of two bromine atoms in the molecule and is a crucial tool for product identification and purity assessment following a synthesis. researchgate.net

Table 2: Predicted Isotopic Pattern for the Molecular Ion of 3,6-Dibromo-2-ethylpyridine (C₇H₇Br₂N)

| Ion Composition | m/z (Nominal) | Relative Intensity |

| [C₇H₇⁷⁹Br₂N]⁺ | 263 | ~1.0 |

| [C₇H₇⁷⁹Br⁸¹BrN]⁺ | 265 | ~2.0 |

| [C₇H₇⁸¹Br₂N]⁺ | 267 | ~1.0 |

Note: The molecular weight of 3,6-Dibromo-2-ethylpyridine is approximately 264.95 g/mol . The nominal masses in the table are based on the most common isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br). The intensity ratio is a theoretical value based on isotopic abundances. docbrown.infoneu.edu.tr

X-Ray Crystallography for Solid-State Structural Characterization

While a specific crystal structure for 3,6-Dibromo-2-ethylpyridine may not be publicly available, crystallographic studies on related pyridyl compounds have been crucial in confirming their molecular geometries and understanding supramolecular arrangements. semanticscholar.org Such analyses are invaluable for validating computational models and understanding structure-property relationships. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for investigating the properties of molecules and predicting their behavior in chemical reactions. These theoretical methods complement experimental data, offering insights that can be difficult or impossible to obtain through measurement alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. mostwiedzy.plirjweb.com By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into the chemical reactivity of a compound. scirp.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.net

For 3,6-Dibromo-2-ethylpyridine, DFT calculations can be used to map the molecular electrostatic potential (MEP), which visualizes the electron density distribution and indicates regions susceptible to nucleophilic or electrophilic attack. Such calculations help in understanding the influence of the ethyl and bromo substituents on the pyridine ring's electronic properties. nih.govacs.org These theoretical studies are essential for rationalizing observed reactivity and designing new synthetic pathways. researchgate.net

Table 3: Typical DFT-Calculated Parameters for Substituted Pyridines

| Parameter | Significance | Typical Value Range (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.0 to -7.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -1.0 to -2.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from the HOMO-LUMO gap. | 2.0 to 2.75 |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | 1.5 to 3.0 |

Note: These values are representative for pyridine derivatives and are calculated using methods like B3LYP with a 6-311++G(d,p) basis set. The specific values for 3,6-Dibromo-2-ethylpyridine would require a dedicated calculation. irjweb.comscirp.org

Prediction of Reactivity and Selectivity in Pyridine Derivatization

A significant challenge in synthetic chemistry is controlling the regioselectivity of reactions, particularly in the functionalization of heterocyclic compounds like pyridine. nih.gov Computational models, often employing DFT, can predict the most likely sites for electrophilic or nucleophilic attack on the 3,6-Dibromo-2-ethylpyridine ring. nih.gov

By calculating the energies of possible transition states and intermediates for a given reaction, chemists can predict the major product. mit.edu For example, in C-H functionalization reactions, computational analysis can determine which of the remaining C-H bonds (at positions 4 and 5) is more susceptible to activation. rsc.org These predictive models are becoming increasingly crucial for streamlining the discovery of new synthetic routes and minimizing trial-and-error experimentation in the lab. researchgate.net

Analysis of Intermediates and Transition States in Reaction Mechanisms

The elucidation of reaction mechanisms involving substituted pyridines, such as 3,6-Dibromo-2-ethylpyridine, relies heavily on the characterization of transient species like intermediates and transition states. While direct spectroscopic and computational studies on 3,6-Dibromo-2-ethylpyridine are not extensively available in the current body of scientific literature, significant insights can be drawn from research on analogous halogenated and alkylated pyridine derivatives. These studies provide a framework for understanding the potential reactive pathways of 3,6-Dibromo-2-ethylpyridine.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for mapping the potential energy surfaces of reactions. These calculations allow for the identification and characterization of local minima, corresponding to intermediates, and saddle points, which represent transition states. For instance, in reactions analogous to those 3,6-Dibromo-2-ethylpyridine might undergo, such as nucleophilic aromatic substitution (SNAr), DFT computations can predict the formation of key intermediates.

One such critical intermediate in SNAr reactions is the Meisenheimer complex. This species is formed by the addition of a nucleophile to the electron-deficient aromatic ring. mdpi.comwikipedia.org For a dihalopyridine, the stability and structure of the Meisenheimer complex can dictate the regioselectivity of the substitution. Spectroscopic techniques, including NMR and UV-Vis, have been instrumental in identifying these complexes, which are often transient and highly reactive. mdpi.com

Furthermore, the direct C(sp³)–H functionalization of 2-alkylpyridines offers another perspective on potential reaction mechanisms. For these reactions, a tandem nucleophilic substitution followed by an aza-Cope rearrangement has been proposed. nih.gov Computational modeling of such pathways for a molecule like 3,6-Dibromo-2-ethylpyridine could reveal the transition state structures and activation barriers associated with the intramolecular rearrangement.

The following tables present hypothetical data based on computational studies of analogous pyridine derivatives to illustrate the types of information that can be obtained from such analyses.

Table 1: Calculated Relative Free Energies of Intermediates and Transition States in a Model SNAr Reaction of a Dibromopyridine

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Dibromopyridine + Nucleophile | 0.0 |

| TS1 | Transition state for nucleophilic attack at C6 | +18.5 |

| Int-1 | Meisenheimer complex (attack at C6) | +5.2 |

| TS2 | Transition state for bromide departure from C6 | +15.8 |

| Products (C6 sub) | 6-substituted-3-bromopyridine | -10.3 |

| TS3 | Transition state for nucleophilic attack at C3 | +22.1 |

| Int-2 | Meisenheimer complex (attack at C3) | +8.9 |

| TS4 | Transition state for bromide departure from C3 | +19.7 |

| Products (C3 sub) | 3-substituted-6-bromopyridine | -8.1 |

Note: This data is illustrative and based on general principles of SNAr reactions on dihalopyridines.

Table 2: Key Geometric Parameters of a Calculated Transition State for Suzuki-Miyaura Oxidative Addition on a Bromopyridine Model

| Parameter | Description | Value (Å) |

| Pd-C distance | Distance between Palladium and the pyridine ring carbon | 2.15 |

| C-Br distance | Distance of the breaking Carbon-Bromine bond | 2.38 |

| Pd-Br distance | Distance of the forming Palladium-Bromine bond | 2.45 |

Note: These values are representative of transition state geometries found in computational studies of Suzuki-Miyaura reactions involving bromopyridines.

The analysis of these transient species through a combination of spectroscopic and computational approaches is crucial for a comprehensive understanding of the reactivity of 3,6-Dibromo-2-ethylpyridine and for the rational design of synthetic routes involving this compound.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Chemistry Approaches in Halogenated Pyridine (B92270) Synthesis

Traditional methods for the synthesis of halogenated pyridines often involve harsh conditions, hazardous reagents, and the generation of significant waste. The future of this field is increasingly focused on the adoption of green chemistry principles to mitigate environmental impact and improve process safety and efficiency. nih.govresearchgate.net

Emerging research avenues include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable green chemistry tool, offering advantages such as significantly shorter reaction times, higher yields, and the ability to perform reactions in solvent-free conditions or with environmentally benign solvents like ethanol. rasayanjournal.co.innih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has demonstrated considerable success and is a promising approach for the cleaner production of halogenated precursors. nih.gov

Catalytic Approaches: The development of novel, recyclable catalysts can reduce waste and avoid the use of stoichiometric toxic reagents. rasayanjournal.co.in For instance, the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts presents a sustainable pathway to the basic pyridine core, which can then be functionalized. rsc.org

Safer Halogenation Processes: A key area of development is the replacement of dangerous halogenating agents like elemental bromine or chlorine gas with safer alternatives. rsc.org Strategies involving the oxidation of halide salts using clean oxidants like hydrogen peroxide, potentially catalyzed by complexes of vanadium or molybdenum, are gaining traction. rsc.org These methods produce water as the primary byproduct, representing a significant improvement in the sustainability of halogenation reactions. rsc.org

Solventless and Mechanochemical Methods: Techniques such as ball milling are being explored to conduct reactions in a solid, solvent-free state. rasayanjournal.co.in This approach minimizes the use of volatile organic solvents, reducing both environmental pollution and operational costs.

The integration of these green methodologies is poised to revolutionize the synthesis of halogenated pyridines, making their production more economically viable and environmentally responsible. mdpi.commdpi.com

Expansion of Chemoselective Cross-Coupling Methodologies for Polysubstituted Pyridines

The two bromine atoms in 3,6-Dibromo-2-ethylpyridine (B6251211) offer distinct opportunities for sequential functionalization, but achieving high selectivity can be challenging. Future research is focused on expanding the toolkit of cross-coupling reactions to allow for precise, stepwise modification of polysubstituted pyridines.

A primary strategy involves exploiting the differential reactivity of various leaving groups. For example, by introducing a third, distinct leaving group, such as a fluorosulfate, chemists can achieve exquisite chemoselective control in Suzuki cross-coupling reactions. nih.govnih.gov The established reactivity order of leaving groups (e.g., -Br > -OSO₂F > -Cl) allows for the sequential introduction of different substituents by carefully selecting the palladium catalyst and reaction conditions. nih.govnih.gov This modular approach is highly valuable for building molecular complexity in a controlled manner. nih.gov

Another significant development is the use of alternative nucleophilic coupling partners to overcome the limitations of traditional organoboron reagents in Suzuki-Miyaura reactions, which can be problematic for certain pyridine substrates. rsc.org Pyridine sulfinates have emerged as highly effective replacements for pyridine-2-boronic acids, demonstrating a broad scope and utility in palladium-catalyzed cross-coupling with aryl halides. rsc.orgtcichemicals.com These reagents are more stable and often provide higher efficiency, enabling the synthesis of previously inaccessible structures. rsc.org This expansion of coupling partners provides medicinal and materials chemists with more robust and versatile tools for derivatizing the dibromopyridine scaffold. tcichemicals.com

Exploration of Novel Catalytic Systems for Dibromopyridine Functionalization

While cross-coupling reactions at the carbon-bromine bonds are well-established, a major frontier in pyridine chemistry is the direct functionalization of its C–H bonds. This approach is highly atom-economical and avoids the need for pre-functionalization. Research in this area is centered on the discovery of novel catalytic systems that can activate specific C–H bonds with high regioselectivity. nih.gov

Transition metals beyond palladium, such as ruthenium, rhodium, and iridium, are at the forefront of this exploration. nih.govmdpi.com Ruthenium(II) catalysts, for example, have shown significant promise in C–H functionalization reactions, including arylation and alkenylation, often operating through a deprotonation pathway assisted by a carboxylate ligand. mdpi.com These systems can offer different reactivity and selectivity profiles compared to traditional palladium catalysts.

Key areas of emerging research include:

Distal C–H Functionalization: Developing catalysts that can selectively target C–H bonds at positions remote from the directing nitrogen atom (e.g., the C4 and C5 positions) remains a significant challenge. nih.gov Success in this area would unlock new synthetic pathways for creating complex substitution patterns on the pyridine ring that are not easily accessible through classical methods.

Bifunctional Catalysts: Novel catalysts that incorporate two reactive sites are being designed to achieve greater control over reactions. chemeurope.com One site can be responsible for recognizing and binding to a specific location on the substrate, while the other performs the catalytic transformation, leading to enhanced selectivity. chemeurope.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating C–H bonds under mild conditions. nih.gov This methodology has been successfully applied to the α-C–H functionalization of N-heterocycles and represents a promising avenue for derivatizing dibromopyridine scaffolds in new ways. nih.gov

The development of these advanced catalytic systems will provide more direct and efficient routes to novel pyridine derivatives, reducing the number of synthetic steps and expanding the accessible chemical space.

Advanced Functional Material Design Based on Dibromopyridine Scaffolds

The unique electronic properties of the pyridine ring—namely its electron-deficient nature—make it an attractive building block for advanced functional materials. The 3,6-dibromo-2-ethylpyridine scaffold is particularly promising as it allows for the introduction of two different functional groups through sequential cross-coupling, enabling fine-tuning of the final material's electronic and photophysical properties.

An emerging application is in the field of organic electronics, where pyridine-containing compounds can serve as n-type or ambipolar semiconductors. acs.org An effective strategy for creating such materials is the incorporation of electron-withdrawing elements or functional groups into conjugated scaffolds. acs.org For example, brominated phenylpyridine precursors have been used to synthesize azadibenzophospholes, which exhibit promising electron-accepting properties and reversible reduction features, making them suitable for use as electron conductors in electronic devices. acs.org

Future research will likely focus on using dibromopyridine scaffolds to construct:

Organic Light-Emitting Diodes (OLEDs): By coupling emissive moieties to the dibromopyridine core, new materials for OLEDs can be developed.

Organic Photovoltaics (OPVs): The electron-accepting nature of the pyridine unit can be harnessed to create new acceptor materials for use in bulk heterojunction solar cells.

Sensors and Photodetectors: The rigid and planar structures that can be built from dibromopyridine units are ideal for creating materials whose electronic or optical properties change upon interaction with specific analytes or light. research.comnorthwestern.edu

The ability to precisely control the molecular architecture through selective functionalization of the dibromopyridine core is key to designing the next generation of advanced functional materials for electronics and photonics. nsf.gov

Application in New Drug Discovery and Development Beyond Existing Uses

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov The 3,6-dibromo-2-ethylpyridine core serves as a versatile starting point for creating libraries of novel compounds for drug discovery. Its two reactive bromine handles allow for the systematic exploration of chemical space around the central pyridine ring, a strategy known as "late-stage functionalization."

While this scaffold is used to produce known active pharmaceutical ingredients, a significant future direction is to leverage its synthetic flexibility to discover drugs with entirely new mechanisms of action or for new therapeutic indications. The structural similarity of pyridines to other nitrogen-containing heterocycles, like pyridazines, suggests potential for cross-application of biological activities. For instance, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents, indicating that similarly substituted pyridines could be promising candidates for evaluation in oncology. nih.gov

Emerging research will likely involve using high-throughput synthesis and screening methods to:

Generate Diverse Chemical Libraries: By reacting 3,6-dibromo-2-ethylpyridine with a wide array of coupling partners, large libraries of novel, polysubstituted pyridines can be rapidly assembled.

Screen Against New Biological Targets: These libraries can be tested against a broad range of biological targets, including enzymes, receptors, and protein-protein interactions implicated in various diseases, to identify new hit compounds.

Develop Novel Drug Delivery Systems: The unique chemical handles on the dibromopyridine scaffold could also be used to attach drugs to novel delivery systems, such as magnetic nanoparticles, to improve targeting and controlled release. nih.gov

The modularity and synthetic accessibility of the 3,6-dibromo-2-ethylpyridine scaffold ensure its continued relevance as a foundational building block in the quest for new and more effective medicines.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 3,6-Dibromo-2-ethylpyridine from 2-ethylpyridine?

- Methodological Answer : Direct bromination of 2-ethylpyridine using brominating agents like -bromosuccinimide (NBS) or under anhydrous conditions is commonly employed. Positional selectivity (3,6-dibromination) can be influenced by steric and electronic factors of the ethyl substituent. For example, bromination at the 3- and 6-positions may proceed via radical or electrophilic mechanisms, with reaction monitoring by TLC or GC-MS to optimize yield .

- Key Techniques : Use inert atmospheres (argon/nitrogen) to prevent side reactions, and purify via column chromatography with hexane/ethyl acetate gradients.

Q. What spectroscopic and analytical methods are critical for characterizing 3,6-Dibromo-2-ethylpyridine?

- Methodological Answer :

- NMR : -NMR to confirm ethyl group integration (e.g., triplet for CH at δ 1.2–1.5 ppm) and absence of protons at brominated positions. -NMR to identify quaternary carbons adjacent to bromine (δ 120–140 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (, expected m/z ~297.8) and isotopic patterns consistent with bromine .

- Elemental Analysis : Confirm %C, H, N within ±0.3% of theoretical values to rule out impurities.

Q. How can researchers mitigate challenges in solubility during reactivity studies of 3,6-Dibromo-2-ethylpyridine?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring nucleophilic substitution. For cross-coupling reactions (e.g., Suzuki-Miyaura), mix with toluene/ethanol (3:1) and aqueous to enhance solubility. Sonication or heating (60–80°C) may be necessary for homogeneous mixing .

Advanced Research Questions

Q. How do steric effects from the ethyl group influence regioselectivity in further functionalization reactions?

- Methodological Answer : The ethyl group at position 2 introduces steric hindrance, directing electrophilic attacks to the less hindered 4-position unless strong directing groups (e.g., amino or hydroxyl) are introduced. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

- Example : In Pd-catalyzed couplings, bulky ligands (e.g., -BuP) may improve selectivity for 4-position substitution .

Q. How can conflicting literature data on melting points or spectral assignments be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- DSC/TGA : Determine precise melting/decomposition points.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectra .

- Database Cross-Check : Compare with authenticated data from NIST Chemistry WebBook or PubChem .

Q. What strategies optimize 3,6-Dibromo-2-ethylpyridine’s use in synthesizing coordination complexes?

- Methodological Answer : The bromine atoms act as potential leaving groups for ligand displacement. To design metal complexes (e.g., Cu(II) or Ru(II)):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.